(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride
Description
(3S,8aS)-3-Methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride is a bicyclic pyrrolopyrazine derivative with a stereospecific methyl substituent at the 3-position. Key characteristics include:
- Molecular Formula: C₇H₁₃ClN₂O
- Molecular Weight: 176.64 g/mol
- CAS Number: 1628557-06-1
- Applications: Primarily used in research settings, particularly in drug discovery for enzyme inhibition (e.g., DPP-IV inhibitors) and as a scaffold for polyhydroxylated derivatives .
- Physicochemical Properties: High purity (>95%), hygroscopic, and soluble in polar solvents like methanol or DMSO. Stability is temperature-dependent, with optimal storage at -80°C .
Properties
IUPAC Name |
(3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c1-6-8(11)10-4-2-3-7(10)5-9-6;/h6-7,9H,2-5H2,1H3;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDKHLQMAKSRPY-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N2CCCC2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N2CCC[C@H]2CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a diketone, followed by cyclization and subsequent reduction to form the hexahydropyrrolo[1,2-a]pyrazinone core. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The nitrogen atoms in the bicyclic core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of (3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemistry of the pyrrolopyrazine core critically influences biological activity and solubility:
Key Insight : The S-configuration in the target compound may confer higher selectivity for enzyme targets like DPP-IV compared to the R-isomer .
Hydroxylated Derivatives
Additional hydroxyl groups modify polarity and pharmacological profiles:
Key Insight : Hydroxylation at positions 7 and 8 increases water solubility, making these derivatives suitable for oral formulations .
Functionalized Derivatives for Drug Discovery
Substituents like amino, alkyl, or aromatic groups modulate target affinity:
Key Insight : Fluorine or bulky groups (e.g., adamantane) improve metabolic stability and target binding .
Salt Forms and Solubility
Salt formation impacts bioavailability and formulation:
Key Insight : Hydrochloride salts are preferred for in vitro assays due to predictable dissolution .
Table 1: Molecular Comparison of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents |
|---|---|---|---|
| Target Compound | C₇H₁₃ClN₂O | 176.64 | 3S-methyl, HCl |
| (3S,7S,8S,8aS)-7,8-Dihydroxy derivative | C₇H₁₄N₂O₃ | 174.20 | 7,8-dihydroxy |
| Vildagliptin Impurity 35 | C₁₇H₂₅N₃O₂·HCl | 335.86 | Adamantane, hydroxy |
Biological Activity
(3S,8aS)-3-methylhexahydropyrrolo[1,2-a]pyrazin-4(1H)-one hydrochloride, with the CAS number 2230901-11-6, is a bicyclic compound characterized by a unique hexahydropyrrolo[1,2-a]pyrazinone structure. This compound has attracted attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C8H15ClN2O
- Molecular Weight : 190.67 g/mol
- IUPAC Name : (3S,8aS)-3-methyl-2,3,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-4-one; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to modulation of various biological pathways, making it a candidate for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound may exhibit enzyme inhibition properties. For example:
- Target Enzymes : Potential targets include proteases and kinases.
- Mechanism : The compound may act as a reversible or irreversible inhibitor depending on the target enzyme's active site characteristics.
Receptor Binding
Studies have suggested that this compound may bind to specific receptors involved in neurotransmission and cellular signaling:
- Examples of Receptors : Dopamine receptors and serotonin receptors.
- Effects : Modulation of receptor activity could influence neurological pathways and potentially address disorders such as depression or anxiety.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of various derivatives of hexahydropyrrolo compounds. The findings indicated that certain modifications to the core structure enhanced binding affinity to serotonin receptors, suggesting potential antidepressant activity for this compound .
Case Study 2: Anticancer Properties
Another research article focused on the anticancer properties of this compound. It demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines through apoptosis induction. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
